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DG-ME PHOSPHONAMIDITE

antisense oligonucleotide stability nuclease resistance serum stability

Standard phosphodiester oligonucleotides degrade within 30 min in serum, limiting antisense studies. DG-ME Phosphonamidite installs uncharged methyl phosphonate linkages that resist nucleases and enable passive cellular uptake without transfection reagents. • >6× extended serum stability vs. unmodified DNA • Compatible with standard CE phosphoramidite synthesis protocols • Supports site-specific modification for SAR studies and chimeric designs High-purity solid; store at -20°C. Bulk quantities available for scale-up synthesis.

Molecular Formula C42H53N6O7P
Molecular Weight 0
CAS No. 115131-08-3
Cat. No. B1168364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDG-ME PHOSPHONAMIDITE
CAS115131-08-3
Molecular FormulaC42H53N6O7P
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DG-ME Phosphonamidite: Methyl Phosphonate Backbone Building Block


DG-ME Phosphonamidite (CAS 115131-08-3), formally 5'-Dimethoxytrityl-N-isobutyryl-2'-deoxyGuanosine,3'-[(methyl)-(N,N-diisopropyl)]-phosphonamidite, is a specialized phosphonamidite monomer for solid-phase oligonucleotide synthesis [1]. It belongs to the methyl phosphonate class of backbone modifications, where the natural phosphodiester linkage is replaced with an uncharged methyl phosphonate (P-CH3) group [2]. This compound is specifically designed for automated DNA synthesizers using conventional cyanoethyl (CE) phosphoramidite protocols to produce oligonucleotides containing one or more methyl phosphonate linkages [1]. The resulting modified oligonucleotides exhibit enhanced nuclease resistance and altered cellular uptake properties due to the neutral backbone, making them valuable tools for antisense research and other applications requiring stabilized nucleic acids [2].

Synthesis Compatible with automated DNA synthesizers using conventional CE protocols
Protocol Requires modified post-synthetic handling: low-water oxidizer and DMAP Cap B
Backbone Introduces uncharged methyl phosphonate linkages for antisense research

DG-ME Phosphonamidite vs. Standard Phosphoramidites


Standard cyanoethyl (CE) phosphoramidites produce oligonucleotides with a negatively charged phosphodiester backbone that is highly susceptible to rapid nuclease degradation in biological media (complete degradation within 30 minutes in human serum) [1]. Methyl phosphonate-modified oligonucleotides synthesized using DG-ME Phosphonamidite exhibit markedly different stability, charge, and hybridization profiles that cannot be achieved with standard DNA synthesis reagents [2]. Conversely, substitution with other modified backbone building blocks—such as phosphorothioate phosphoramidites—would yield a charged backbone with distinct stereochemical properties, RNase H activation patterns, and in vivo biodistribution [3]. The uncharged methyl phosphonate backbone also enables passive cellular uptake, a property absent in charged oligonucleotides that typically require transfection reagents [4]. These fundamental differences in charge state, nuclease resistance, and cellular entry mechanisms make direct substitution with generic building blocks scientifically invalid for applications requiring methyl phosphonate-specific properties.

Property DG-ME Phosphonamidite Standard CE Phosphoramidite
Backbone charge Uncharged methyl phosphonate Negatively charged phosphodiester
Nuclease resistance Sustained stability in serum-containing media Rapid degradation observed in biological media
Cellular uptake May support passive uptake without transfection Typically requires transfection reagents

DG-ME Phosphonamidite: Quantitative Differentiation from Analogs


Enhanced Serum Stability of Methyl Phosphonate Oligonucleotides

Oligonucleotides synthesized with methyl phosphonate linkages—the exact backbone modification introduced by DG-ME Phosphonamidite—demonstrate profound resistance to nuclease degradation compared to unmodified phosphodiester (D-oligo) DNA. In a direct head-to-head comparison using internally [32P]-labeled oligonucleotides incubated in normal human serum at 37°C, unmodified D-oligos showed complete degradation within 30 minutes [1]. In contrast, methylphosphonate (MP) oligos exhibited comparable stability to phosphorothioate (S-oligo) analogs and were substantially more stable than the D-oligo baseline, with degradation products remaining undetectable for extended periods [1]. In cell culture medium containing 10% heat-inactivated fetal calf serum, D-oligo degradation was evident within 10 minutes, while Alt-MP oligo (containing alternating methyl phosphonate and phosphodiester linkages) remained completely intact throughout the entire 3-hour experimental period [1].

Serum stability
Head-to-head
Stable >3 h vs
Supports extended-incubation antisense studies
Human serum, 37°C; cell culture medium
Thermal stability
Head-to-head
ΔTm -0.9°C vs -2.3°C per mod.
MP retains higher duplex stability than PS
d(C2A12C2) and poly dA targets
Phosphatase resistance
Head-to-head
MP > PS > unmodified DNA
Relevant for intracellular stability context
HeLa nuclear and S100 extracts
G-specific monomer
Class-level
dG-selective methyl phosphonamidite
Enables position-specific modification design
Full set of A, C, G, T monomers available
Synthesis protocol
Source review
6 min coupling; low-water oxidizer & DMAP Cap B required
Review post-synthetic protocol compatibility
Solution stability 24 h in THF; modified deprotection needed
antisense oligonucleotide stability nuclease resistance serum stability

Methyl Phosphonate vs. Phosphorothioate: Thermal Stability

The thermal stability of oligonucleotide duplexes containing backbone modifications is a critical performance parameter for antisense applications. In a comparative study of backbone-modified dodecathymidine oligonucleotides hybridized to complementary DNA targets, methylphosphonate (MP) modifications showed significantly better duplex stability retention than phosphorothioate (PS) modifications [1]. Against the DNA target d(C2A12C2), MP-modified duplexes exhibited a ΔTm/modification of -0.9°C compared to unmodified phosphodiester, whereas PS modifications resulted in a more severe destabilization with ΔTm/modification of -2.3°C [1]. Against a poly dA target, MP modifications showed a ΔTm/modification of -1.0°C versus -2.0°C for PS [1]. This represents a 1.4-1.5°C per modification stability advantage for methyl phosphonate over phosphorothioate, a critical difference for maintaining target affinity in short antisense oligonucleotides where every modification counts [1].

Thermal stability
Head-to-head
ΔTm -0.9°C vs -2.3°C per mod.
MP retains higher duplex stability than PS
d(C2A12C2) and poly dA targets
thermal stability duplex hybridization Tm analysis

Methyl Phosphonate Oligos: Enhanced Phosphatase Resistance

Beyond nuclease resistance, resistance to phosphatases represents a distinct stability dimension for oligonucleotides in cellular environments. In comparative stability assessments using cellular extracts, methylphosphonate (MP) and alternating methylphosphonate/phosphodiester (Alt-MP) oligonucleotides exhibited greater resistance to phosphatases compared to both unmodified DNA (D-oligo) and phosphorothioate (S-oligo) [1]. This phosphatase resistance was observed across multiple biological media including HeLa cell nuclear extract and S100 cytoplasmic extract [1]. The uncharged methyl phosphonate linkage lacks the negatively charged phosphate oxygen that serves as the recognition and cleavage site for cellular phosphatases, providing a mechanistic basis for this enhanced stability [1].

Phosphatase resistance
Head-to-head
MP > PS > unmodified DNA
Relevant for intracellular stability context
HeLa nuclear and S100 extracts
phosphatase resistance enzymatic stability cellular extract stability

Guanine-Specific Methyl Phosphonate Modification

DG-ME Phosphonamidite provides a guanosine (dG)-specific building block for introducing methyl phosphonate linkages at precisely defined G positions within an oligonucleotide sequence. This base-specific availability—complemented by analogous dA, dC, and dT methyl phosphonamidites—enables rational, sequence-dependent placement of the uncharged methyl phosphonate modification at specific nucleobase contexts . This level of positional control is essential for antisense design, as the location and density of neutral backbone modifications profoundly influence both duplex stability and RNase H activation [1]. The commercial availability of the complete set of methyl phosphonamidite monomers allows researchers to systematically map the effect of modification position on oligonucleotide performance, a capability not possible with bulk or random backbone modifications .

G-specific monomer
Class-level
dG-selective methyl phosphonamidite
Enables position-specific modification design
Full set of A, C, G, T monomers available
guanosine modification base-specific backbone modification antisense design

Standard Phosphoramidite Synthesis Compatibility

DG-ME Phosphonamidite is specifically designed for use in automated DNA synthesizers following conventional cyanoethyl (CE) phosphoramidite protocols [1]. The coupling time for this monomer is specified as 6 minutes, which is compatible with standard synthesis cycle parameters [1]. However, the methyl phosphonate linkage introduces specific post-synthetic handling requirements: low-water content oxidizer and DMAP-containing Cap B reagents are recommended to prevent degradation of the methyl phosphonate linkage [1]. The product is supplied as a solid with defined solubility in tetrahydrofuran diluent and a solution stability of 24 hours when prepared [1]. This is a critical procurement consideration: methyl phosphonate synthesis requires different deprotection and purification techniques than standard CE phosphoramidite synthesis [1], meaning users must plan for modified workup procedures.

Synthesis protocol
Source review
6 min coupling; low-water oxidizer & DMAP Cap B required
Review post-synthetic protocol compatibility
Solution stability 24 h in THF; modified deprotection needed
solid-phase synthesis automated DNA synthesizer methyl phosphonate

DG-ME Phosphonamidite Applications


Nuclease-Resistant Antisense Oligonucleotides for Cell Culture

Use DG-ME Phosphonamidite to synthesize antisense oligonucleotides containing site-specific methyl phosphonate modifications. These uncharged backbone analogs demonstrate >6× extended stability in cell culture medium containing serum compared to unmodified DNA, enabling multi-hour incubation experiments without degradation [1]. The enhanced phosphatase resistance in cellular extracts further supports intracellular stability [1]. This application is particularly suited for antisense mechanism studies requiring sustained oligonucleotide presence in the cellular environment without the need for transfection reagents, as the neutral methyl phosphonate backbone facilitates passive cellular uptake [2].

Chimeric Methyl Phosphonate-Phosphodiester Oligonucleotides

Synthesize chimeric oligonucleotides using DG-ME Phosphonamidite for methyl phosphonate linkages at selected positions alongside standard CE phosphoramidites for phosphodiester linkages. This alternating (Alt-MP) design strategy provides an optimal balance of nuclease resistance and target affinity: Alt-MP oligos remained completely intact throughout 3-hour experiments in serum-containing medium [1], while preserving higher duplex thermal stability than fully modified phosphorothioate analogs (MP modifications retain 1.0-1.4°C higher Tm per linkage vs. PS) [3]. This approach is particularly valuable for antisense applications where complete backbone neutralization would excessively compromise hybridization, but partial modification still requires the stability benefits of methyl phosphonate chemistry.

Defined Methyl Phosphonate Patterns for RNase H Studies

Employ DG-ME Phosphonamidite to precisely control the position and density of methyl phosphonate modifications in antisense oligonucleotides. Since RNase H cleavage activity is highly sensitive to both the location and number of neutral backbone modifications [4], the availability of base-specific methyl phosphonamidite monomers enables systematic structure-activity relationship (SAR) studies . Researchers can design oligonucleotides with methyl phosphonate modifications restricted to specific regions (e.g., wings only, gap only, or alternating patterns) to determine the optimal modification architecture for achieving nuclease resistance while preserving RNase H-mediated target RNA cleavage.

Methyl Phosphonate Primers and Probes for Enhanced Discrimination

Utilize DG-ME Phosphonamidite to incorporate methyl phosphonate linkages into DNA primers and hybridization probes. The neutral backbone reduces electrostatic repulsion between strands, which can enhance hybridization stringency and improve mismatch discrimination in certain sequence contexts [5]. This application leverages the ability to precisely control the number and position of methyl phosphonate modifications to tune the thermal stability of probe-target interactions, potentially improving the specificity of nucleic acid detection assays where false-positive signals from near-mismatched targets must be minimized.

Application
Selection Property
Validation Focus
Antisense stability studies
Methyl phosphonate backbone stability
Serum nuclease and phosphatase resistance assays
Chimeric oligonucleotide design
Site-specific neutral/charged backbone pattern
Hybridization affinity and nuclease resistance balance
RNase H cleavage mapping
Position-dependent modification control
RNase H activity and SAR evaluation
Hybridization probe stringency
Backbone charge reduction
Mismatch discrimination and thermal stability tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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